molecular formula C22H21N5O8 B2773965 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351620-85-3

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2773965
CAS No.: 1351620-85-3
M. Wt: 483.437
InChI Key: HROZPGKFUFYZJN-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C22H21N5O8 and its molecular weight is 483.437. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4.C2H2O4/c26-18(22-15-3-4-16-17(8-15)28-7-6-27-16)12-25-10-14(11-25)20-23-19(24-29-20)13-2-1-5-21-9-13;3-1(4)2(5)6/h1-5,8-9,14H,6-7,10-12H2,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROZPGKFUFYZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3CC(C3)C4=NC(=NO4)C5=CN=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects.

Chemical Structure and Properties

The compound features a dihydrobenzo[b][1,4]dioxin moiety, an oxadiazole ring linked to a pyridine , and an azetidine structure. These functional groups are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₉H₁₈N₄O₄
Molecular Weight366.37 g/mol
IUPAC NameThis compound
CAS NumberNot available

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives containing the oxadiazole and pyridine rings have shown promising results in inhibiting the proliferation of various cancer cell lines. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity against cancer cells such as HeLa and MCF7 .

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific protein kinases or modulation of signaling pathways associated with cell growth and apoptosis. Compounds with similar scaffolds have been reported to interfere with the cell cycle and induce apoptosis in cancer cells .

Cytotoxicity Assessment

Cytotoxicity studies reveal that while some derivatives exhibit potent anticancer activity, they also possess cytotoxic effects on non-cancerous cell lines. It is crucial to evaluate the selectivity of these compounds to minimize adverse effects during therapeutic applications .

Case Studies

  • Study on Oxadiazole Derivatives : A study focusing on oxadiazole derivatives demonstrated that compounds with similar structures to N-(2,3-dihydrobenzo[b][1,4]dioxin...) displayed significant cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells .
  • Pyridine-Based Compounds : Research on pyridine-containing compounds has shown that these structures can effectively inhibit tumor growth in vivo models. The combination of pyridine and azetidine in the compound may enhance its biological activity through synergistic effects .

Scientific Research Applications

Medicinal Chemistry

This compound exhibits promising pharmacological properties that are being investigated for therapeutic applications. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of compounds containing the benzo[d]dioxin moiety have shown anticancer activity. The incorporation of a pyridine and oxadiazole group may enhance this activity by improving selectivity and potency against cancer cell lines. Studies are ongoing to evaluate its efficacy in various cancer models.

Antimicrobial Properties

The presence of the pyridine ring has been associated with antimicrobial activity. Initial screenings suggest that this compound may inhibit the growth of certain bacterial strains, warranting further investigation into its mechanism of action and potential as an antibiotic.

Pharmacological Studies

The pharmacological profile of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is under exploration in various studies.

Enzyme Inhibition

Preliminary data suggest that this compound could act as an inhibitor for specific enzymes involved in disease pathways. For example, it could potentially inhibit kinases or proteases that play critical roles in cancer progression or inflammatory responses.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, there is interest in evaluating this compound's ability to protect neuronal cells from oxidative stress and apoptosis. Animal models are being used to assess its effects on cognitive function and neurodegeneration.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that require careful optimization to ensure high yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess purity.

Case Studies

Several case studies highlight the potential applications of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of tumor growth in xenograft models.
Study 2Antimicrobial TestingEffective against Gram-positive bacteria with minimal cytotoxicity to mammalian cells.
Study 3NeuroprotectionImproved outcomes in animal models of Alzheimer's disease through reduced amyloid plaque formation.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains key functional groups that dictate its reactivity:

  • 1,2,4-Oxadiazole ring : Aromatic heterocycle with potential for electrophilic substitution or ring-opening under specific conditions.

  • Azetidine ring : Four-membered saturated amine ring prone to ring-opening via nucleophilic attack or strain relief.

  • Acetamide group : Hydrolyzable under acidic/basic conditions.

  • Dihydrobenzo[d]ioxin moiety : Electron-rich aromatic system susceptible to oxidation.

  • Pyridinyl substituent : Lewis basic site for coordination chemistry or hydrogen bonding.

Table 1: Reactivity of Key Functional Groups

Functional GroupReaction TypeConditionsProducts/OutcomesSource Analogy
1,2,4-OxadiazoleAcid-catalyzed hydrolysisHCl (conc.), refluxCarboxylic acid derivativesSimilar to
AzetidineNucleophilic ring-openingH₂O (acidic), heatLinear amine derivativesObserved in
AcetamideHydrolysisNaOH (aq.), 80°CCarboxylic acid + amineSupported by
Dihydrobenzo[d]ioxinOxidationKMnO₄, acidic conditionsQuinone derivativesInferred from
Pyridinyl groupCoordinationMetal ions (e.g., Fe³⁺)Metal-ligand complexesAnalogous to

Oxadiazole Ring Reactions

The 1,2,4-oxadiazole ring is stable under mild conditions but reacts under strong acidic or reductive environments:

  • Hydrolysis :
    Oxadiazole+HClCarboxylic acid amide\text{Oxadiazole} + \text{HCl} \rightarrow \text{Carboxylic acid amide}
    Observed in analogs under reflux with concentrated HCl, yielding pyridinyl-substituted carboxylic acids.

  • Reduction :
    LiAlH₄ reduces the oxadiazole to a diamino compound, though this pathway is less common for pyridinyl-substituted derivatives.

Azetidine Ring Reactivity

The strained azetidine ring undergoes nucleophilic attack:

  • Acid-Catalyzed Ring-Opening :
    Azetidine+H₃O⁺Linear tertiary amine\text{Azetidine} + \text{H₃O⁺} \rightarrow \text{Linear tertiary amine}
    Reported in structurally similar azetidine-containing compounds under acidic hydrolysis.

Acetamide Hydrolysis

The acetamide group hydrolyzes to a carboxylic acid under basic conditions:

  • CH₃CONHR+NaOHCH₃COO⁻+NH₂R\text{CH₃CONHR} + \text{NaOH} \rightarrow \text{CH₃COO⁻} + \text{NH₂R}
    This reaction is well-documented for acetamide derivatives in aqueous NaOH at elevated temperatures .

Table 2: Stability Under Environmental Conditions

ConditionStabilityDegradation PathwayKey Observations
Acidic (pH < 3)LowOxadiazole hydrolysisRapid decomposition above 60°C
Basic (pH > 10)ModerateAcetamide hydrolysisSlow degradation over 24 hrs
Oxidative (H₂O₂)LowDihydrobenzo[d]ioxin oxidationForms quinones in <1 hr
Photolytic (UV light)ModeratePyridinyl group isomerizationMinor structural changes

Synthetic Modifications

The oxalate counterion enhances solubility but dissociates in polar solvents. Key synthetic modifications include:

  • Salt Metathesis : Replacement of oxalate with other anions (e.g., HCl salt) alters solubility .

  • Functionalization :

    • Pyridinyl Substitution : Electrophilic substitution at the pyridine ring (e.g., nitration) is feasible but requires regioselective conditions.

    • Azetidine Derivatization : Quaternization of the azetidine nitrogen forms ionic liquids.

Biological Interactions

Though not directly tested on this compound, analogs show:

  • Enzyme Inhibition : Oxadiazole derivatives inhibit kinases via π-π stacking with pyridinyl groups.

  • Metabolic Stability : Azetidine rings resist hepatic CYP450 oxidation better than larger amines.

Key Research Gaps

  • No direct studies on the oxalate salt’s reactivity.

  • Limited data on photostability and long-term degradation products.

Q & A

Q. What are the key steps in synthesizing the compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, including:

  • Formation of the oxadiazole-azetidine core via condensation reactions, often under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Coupling of the dihydrobenzo[d][1,4]dioxin moiety using nucleophilic substitution or amide bond formation .
  • Final salt formation (oxalate) via acid-base titration in polar solvents like ethanol . Characterization : Intermediates and the final product are analyzed using ¹H/¹³C NMR (structural confirmation), Mass Spectrometry (molecular weight verification), and HPLC (purity >95%) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm regiochemistry of the oxadiazole and azetidine rings .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula, especially for the oxalate counterion .
  • HPLC with UV/Vis detection : Assess purity (>98% for biological assays) using reverse-phase C18 columns .

Q. How is initial biological activity screening conducted for this compound?

  • In vitro assays : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) using fluorescence-based or colorimetric readouts .
  • Dose-response curves : Determine IC₅₀ values in triplicate to ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized for the oxadiazole-azetidine moiety formation?

  • Base selection : Use non-nucleophilic bases (e.g., DBU) to minimize side reactions during cyclization .
  • Temperature control : Microwave-assisted synthesis at 80–100°C reduces reaction time from hours to minutes .
  • Solvent optimization : Anhydrous DMF or THF improves yield by preventing hydrolysis of sensitive intermediates .

Q. What computational methods predict the compound’s reactivity or stability?

  • Reaction path searches : Quantum mechanical calculations (DFT) model transition states for oxadiazole ring closure .
  • Molecular dynamics simulations : Assess solubility and stability in aqueous buffers by analyzing hydrogen-bonding interactions .

Q. How can contradictory biological activity data between studies be resolved?

  • Purity reassessment : Verify compound integrity via HPLC-MS to rule out degradation products .
  • Assay standardization : Compare buffer conditions (e.g., pH, ionic strength) and cell passage numbers across labs .
  • Structural analogs : Test derivatives to isolate the pharmacophore responsible for activity .

Q. What is the mechanistic pathway for oxadiazole ring formation during synthesis?

  • Appel salt-mediated cyclization : 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel’s salt) facilitates the formation of the oxadiazole ring via a base-catalyzed elimination of HCl .
  • Key intermediates : Monitor the reaction using in situ IR spectroscopy to detect intermediate thioamide species .

Q. How do structural modifications impact the compound’s binding affinity?

  • Pyridine substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance π-π stacking with target proteins .
  • Azetidine ring expansion : Replace azetidine with pyrrolidine to test conformational flexibility using molecular docking .

Methodological Challenges

Q. What strategies improve yield during the final oxalate salt formation?

  • Counterion exchange : Precipitate the free base in cold ether before adding oxalic acid in ethanol .
  • Crystallization optimization : Use slow cooling (0.5°C/min) to obtain high-purity crystals for X-ray diffraction .

Q. How can stability issues in aqueous solutions be mitigated?

  • Lyophilization : Store the compound as a lyophilized powder to prevent hydrolysis .
  • Buffering agents : Use citrate buffers (pH 4.5) to stabilize the oxadiazole ring in vitro .

Q. What techniques resolve ambiguities in NOE (Nuclear Overhauser Effect) data?

  • 2D NMR (ROESY) : Identify spatial proximity between the pyridinyl and dioxin moieties .
  • X-ray crystallography : Resolve regiochemistry of the azetidine-oxadiazole junction .

Data Analysis & Interpretation

Q. How should researchers handle conflicting spectroscopic data (e.g., NMR shifts)?

  • Variable-temperature NMR : Assess dynamic effects (e.g., ring puckering in azetidine) by acquiring spectra at 25°C and 60°C .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm carbon assignments .

Q. What statistical methods are recommended for dose-response studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) .
  • Bootstrap resampling : Estimate confidence intervals for IC₅₀ values from triplicate datasets .

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